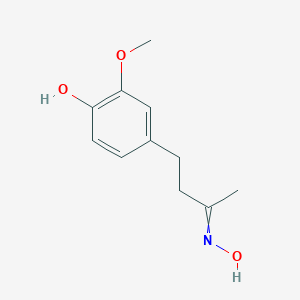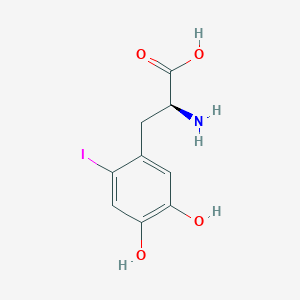
Nα-(5-氟-2,4-二硝基苯基)-L-亮氨酰胺
描述
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is a chemical compound with the molecular formula C12H15FN4O5 and a molecular weight of 314.27 g/mol . It is commonly used as a labeling reagent in high-performance liquid chromatography (HPLC) for the determination of enantiomeric excess (e.e.) . The compound is characterized by its light yellow to orange crystalline powder form and has a melting point of approximately 170°C .
科学研究应用
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a labeling reagent in HPLC for the determination of enantiomeric excess (e.e.).
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the quality control of chiral compounds in pharmaceutical manufacturing.
作用机制
Target of Action
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, also known as Pentanamide, is primarily used as a chiral derivatizing agent . It is used for the derivatization of amino acids , which are the primary targets of this compound. The role of amino acids is crucial in protein synthesis and metabolism.
Mode of Action
The compound interacts with amino acids through a process known as derivatization . In this process, the compound forms a covalent bond with the amino acid, resulting in a derivative that can be separated and quantified using high-performance liquid chromatography (HPLC) . This interaction allows for the resolution of D- and L-amino acids .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in amino acid metabolism . By derivatizing the amino acids, the compound can affect the way these molecules are processed and metabolized within the body. The downstream effects of this interaction can influence protein synthesis and other metabolic processes.
Result of Action
The primary molecular effect of the compound’s action is the formation of derivatives of amino acids . These derivatives can then be separated and quantified using HPLC . On a cellular level, this could potentially affect processes that rely on these amino acids, including protein synthesis.
Action Environment
The action, efficacy, and stability of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .
生化分析
Biochemical Properties
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide plays a crucial role in biochemical reactions . It binds to the active site of proteases, inhibiting the hydrolysis of peptides by blocking the access of water molecules to the reactive site . This interaction with enzymes and proteins significantly influences the biochemical reactions within the cell.
Molecular Mechanism
The molecular mechanism of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to the active site of proteases, it inhibits the hydrolysis of peptides, thereby influencing the overall biochemical reactions within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide typically involves the reaction of L-leucine with 5-fluoro-2,4-dinitroaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups on the aromatic ring.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is typically used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
相似化合物的比较
Similar Compounds
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: A similar compound with the D-enantiomer of leucine.
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: Another similar compound with alanine instead of leucine.
Uniqueness
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is unique due to its specific interaction with L-leucine, making it highly effective for the determination of enantiomeric excess in compounds containing this amino acid . Its high purity and stability also contribute to its widespread use in analytical chemistry .
属性
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZOJGXDVGGIK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578552 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178065-29-7 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)





![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)





